molecular formula C6H13NO2S B12940742 4-Amino-3-(ethylsulfanyl)butanoic acid CAS No. 38525-91-6

4-Amino-3-(ethylsulfanyl)butanoic acid

Cat. No.: B12940742
CAS No.: 38525-91-6
M. Wt: 163.24 g/mol
InChI Key: QBFLWKISWDYYMY-UHFFFAOYSA-N
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Description

4-Amino-3-(ethylthio)butanoic acid is an organic compound with a unique structure that includes an amino group, an ethylthio group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(ethylthio)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-(ethylthio)propanoic acid with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic methods to ensure high yield and purity. Enzymatic synthesis is preferred due to its specificity and environmentally friendly nature. The process involves the use of specific enzymes that catalyze the reaction between the starting materials to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(ethylthio)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethylthio group to a sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

4-Amino-3-(ethylthio)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain metabolic disorders.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(ethylthio)butanoic acid involves its interaction with specific enzymes and receptors in the body. The amino group allows it to form hydrogen bonds with target molecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Amino-3-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of an ethylthio group.

    4-Amino-3-(propylthio)butanoic acid: Contains a propylthio group instead of an ethylthio group.

Uniqueness: 4-Amino-3-(ethylthio)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Properties

CAS No.

38525-91-6

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

4-amino-3-ethylsulfanylbutanoic acid

InChI

InChI=1S/C6H13NO2S/c1-2-10-5(4-7)3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

QBFLWKISWDYYMY-UHFFFAOYSA-N

Canonical SMILES

CCSC(CC(=O)O)CN

Origin of Product

United States

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